molecular formula C12H18ClN3O2S B2364809 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 339008-95-6

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2364809
CAS No.: 339008-95-6
M. Wt: 303.81
InChI Key: KSCWAHTVIJASNU-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-chlorophenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: 4-chlorophenylamine is reacted with N,N-dimethylpiperazine in the presence of a base such as triethylamine.

    Step 2: The resulting intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl isocyanate
  • 4-chlorophenylacetylene
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific structural features, such as the presence of both a piperazine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a sulfonamide group, and a chlorophenyl moiety, which contribute to its unique pharmacological properties. Research has indicated that this compound may serve as an enzyme inhibitor and exhibit antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16ClN2O2S\text{C}_{12}\text{H}_{16}\text{ClN}_2\text{O}_2\text{S}

This structure includes:

  • Piperazine ring : Known for its versatility in drug design.
  • Sulfonamide group : Associated with antibacterial properties.
  • Chlorophenyl moiety : Enhances interactions with biological targets.

The mechanism of action of this compound primarily involves its ability to inhibit specific enzymes. The sulfonamide group is known to interact with bacterial enzymes, particularly dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition can lead to bactericidal effects, making it a candidate for antimicrobial therapy .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have indicated that it can inhibit human acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's. The binding affinity of this compound at the active site of AChE has been confirmed through molecular docking studies, indicating its potential utility in treating cognitive disorders .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The results indicated moderate to strong activity against Salmonella typhi, with an EC50 value significantly lower than traditional antibiotics like thiodiazole copper .
  • Enzyme Interaction Studies : Another research project utilized molecular docking techniques to analyze the interaction between this compound and various enzymes. The results demonstrated that it could effectively bind to the active sites of AChE and urease, suggesting dual functionality in both neuroprotection and antibacterial action .

Properties

IUPAC Name

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCWAHTVIJASNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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